![molecular formula C14H13F2N3 B2793865 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine CAS No. 2415534-83-5](/img/structure/B2793865.png)
6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine (CFM-4) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CFM-4 is a pyrimidine analog and belongs to the class of protein kinase inhibitors.
Mecanismo De Acción
6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine exerts its pharmacological effects through the inhibition of JAK enzymes. JAK enzymes are involved in the phosphorylation of signal transducers and activators of transcription (STAT) proteins, which play a crucial role in the regulation of immune responses. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine inhibits the phosphorylation of STAT proteins, leading to the suppression of immune responses. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine also inhibits the proliferation of cancer cells by blocking the activation of several signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine inhibits the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine also inhibits the activation of immune cells, including T cells, B cells, and natural killer (NK) cells. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has also been shown to have anti-tumor effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has several advantages for lab experiments, including its potency and specificity for JAK enzymes. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. However, 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has some limitations for lab experiments, including its complex synthesis method and the need for expertise in organic chemistry. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine is also a relatively new compound, and more studies are needed to fully understand its pharmacological effects.
Direcciones Futuras
6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has shown promising results in preclinical studies as a potential treatment for various diseases. Future research should focus on the development of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine as a clinical candidate for the treatment of autoimmune disorders and cancer. The safety and efficacy of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine should be evaluated in clinical trials to determine its potential as a therapeutic agent. Future studies should also investigate the mechanism of action of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine in more detail to fully understand its pharmacological effects.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine involves a multistep process that starts with the reaction of 2,4-dichloro-5-fluoropyrimidine with 2-fluorobenzylamine. This reaction yields 2-[(2-fluorophenyl)methylamino]-4,5-dichloropyrimidine, which is then treated with cyclopropylamine to obtain 6-cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine (6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine). The synthesis of 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine is a potent inhibitor of several protein kinases, including the Janus kinase (JAK) family of enzymes. JAK enzymes play a crucial role in the regulation of immune responses and are involved in the pathogenesis of several autoimmune disorders. 6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine has shown promising results in preclinical studies as a potential treatment for rheumatoid arthritis, psoriasis, and other autoimmune disorders.
Propiedades
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3/c15-11-4-2-1-3-10(11)7-17-14-12(16)13(9-5-6-9)18-8-19-14/h1-4,8-9H,5-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWDXWAHMQGYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NCC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


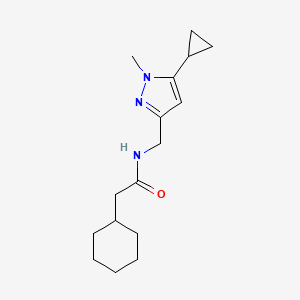
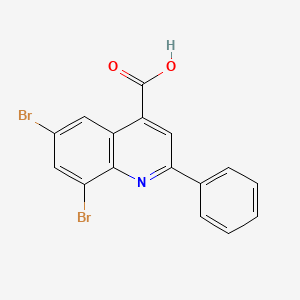
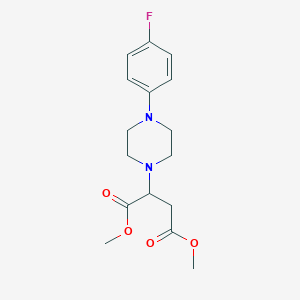
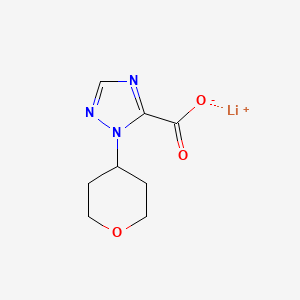
![5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2793791.png)
![4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2793795.png)
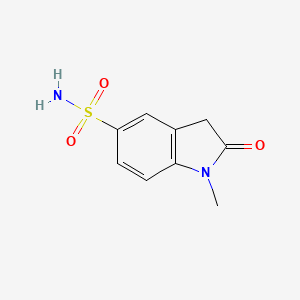
![5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2793798.png)
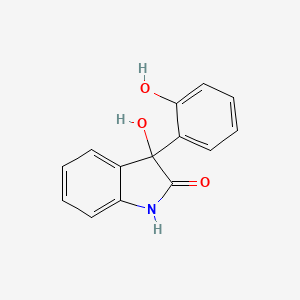
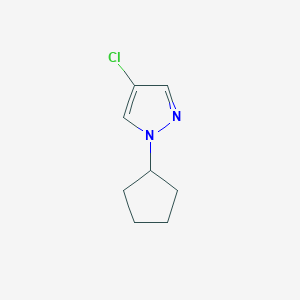
![N-(2-chlorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2793803.png)
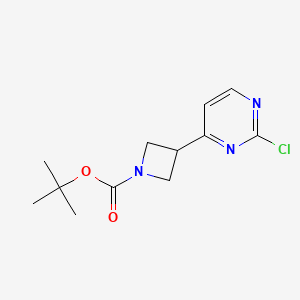
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2793805.png)